
2-Pyrenebutanol
Overview
Description
Scientific Research Applications
1. Allosteric Mechanisms in Cytochrome P450
2-Pyrenebutanol has been utilized to explore allosteric mechanisms in cytochrome P450 enzymes. Its binding to the enzyme P450eryF was studied, revealing distinct positive cooperativity, and a substrate-induced spin shift. This research provides insights into the molecular mechanisms of enzyme function and drug metabolism (Davydov, Kumar & Halpert, 2002).
2. Fluorescent Probing of Macromolecules
This compound has been used as a fluorescent label for probing the internal dynamics and interior polarity of macromolecules. Its excimer formation and sensitivity to solvent polarity make it a valuable tool for studying the behavior of macromolecules in various environments (Farhangi & Duhamel, 2016).
3. Drug Delivery Applications
The encapsulation of pyrenyl derivatives, including this compound, in a water-soluble metalla-cage has been studied for drug delivery purposes. These systems showed potential for delivering lipophilic drugs, with investigations focusing on their cytotoxicities in cancer cells (Mattsson et al., 2010).
4. Polymer Composite Material Development
This compound has been evaluated for noncovalent functionalization of carbon nanotubes in polymer composites. Its interaction with polycarbonate was studied, showing improved mechanical properties and potential for advanced material applications (Choi, Choi & Kim, 2015).
5. Probing G-Quadruplex Structures
Its use in the study of G-quadruplex structures in oligonucleotide conjugates has been reported. Pyrene excimer fluorescence was used as a probe, providing a method to investigate the formation and stability of these structures, important in genetic research (Zhu & Lewis, 2007).
6. Protein Dynamics and Folding Studies
This compound has been applied as a probe in the study of protein conformation and folding. Its unique spectral features, such as sensitivity to the microenvironment and fluorescence emission, allow researchers to monitor protein dynamics and interactions (Bains, Patel & Narayanaswami, 2011).
Safety and Hazards
Future Directions
The future directions for 2-Pyrenebutanol could involve its use in the development of new photoactive compounds bearing donor-acceptor groups . Additionally, its encapsulation in nanocapsules could open up new possibilities for its use in diverse applications such as molecular transporters and nanoreactors .
properties
IUPAC Name |
4-pyren-2-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-11-2-1-4-14-12-17-9-7-15-5-3-6-16-8-10-18(13-14)20(17)19(15)16/h3,5-10,12-13,21H,1-2,4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNIUURTXULQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCCO)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80795624 | |
| Record name | 4-(Pyren-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80795624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63397-91-1 | |
| Record name | 4-(Pyren-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80795624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



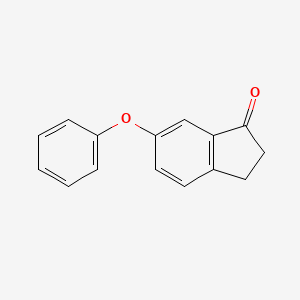
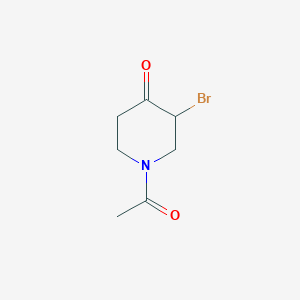
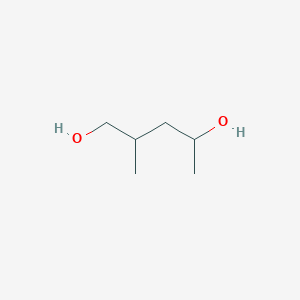

![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)

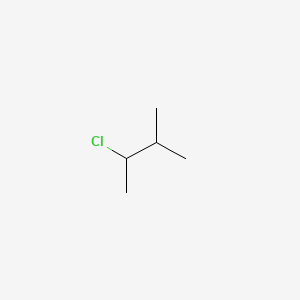
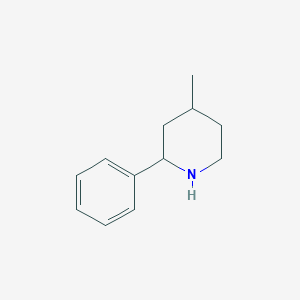
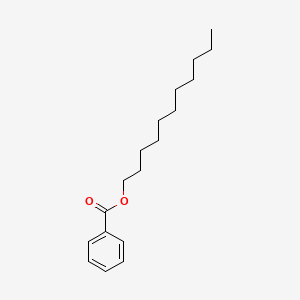
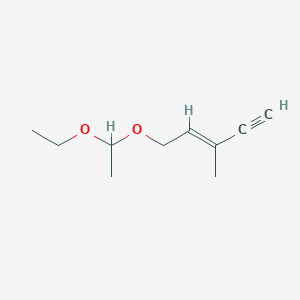

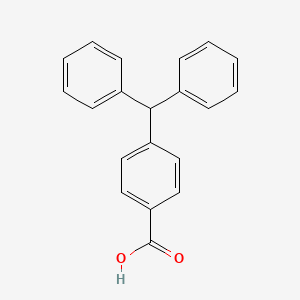
![Ethane-1,2-diyl bis[(2-chloroethyl)carbamate]](/img/structure/B3192544.png)
